3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline
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Overview
Description
3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a chloro group at the 3rd position, a phenyl group at the 2nd position, and a trifluoromethyl group at the 6th position on the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline typically involves the condensation of 2-phenyl-3-chloroquinoxaline with trifluoromethylating agents. One common method is the reaction of 2-phenyl-3-chloroquinoxaline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline
- 2,3-Bis((E)-4-methoxystyryl)-6-(trifluoromethyl)quinoxaline
- 3-Chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide
Uniqueness
3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline is unique due to the presence of both a chloro and a trifluoromethyl group on the quinoxaline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloro group provides a site for further functionalization .
Properties
CAS No. |
102729-48-6 |
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Molecular Formula |
C15H8ClF3N2 |
Molecular Weight |
308.68 g/mol |
IUPAC Name |
3-chloro-2-phenyl-6-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C15H8ClF3N2/c16-14-13(9-4-2-1-3-5-9)20-11-7-6-10(15(17,18)19)8-12(11)21-14/h1-8H |
InChI Key |
ASZUYCGDMPECGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)N=C2Cl |
Origin of Product |
United States |
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